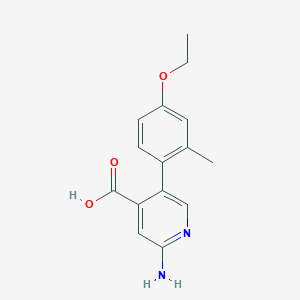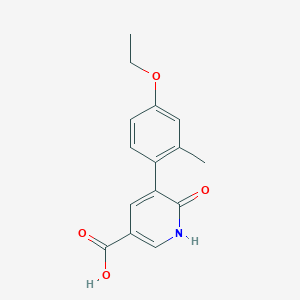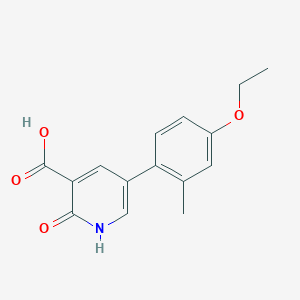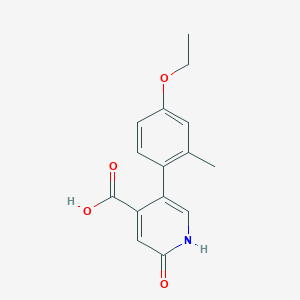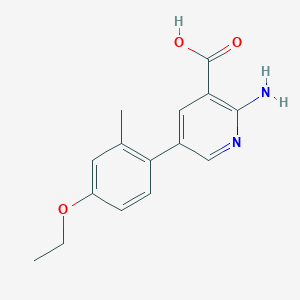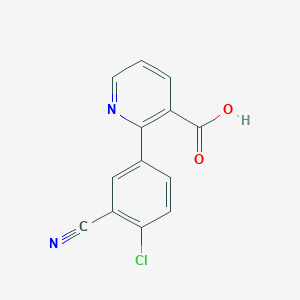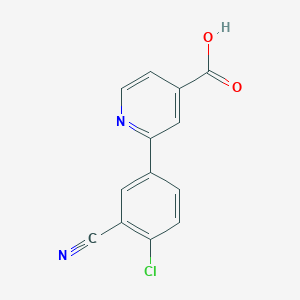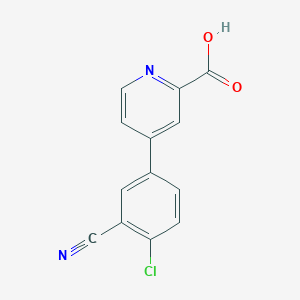
5-(4-Chloro-3-cyanophenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-3-cyanophenyl)picolinic acid (5-CCPA) is an organic compound with a molecular formula of C10H7ClN2O2. It is a white crystalline solid that is soluble in water and ethanol. 5-CCPA was first synthesized in the laboratory in the late 1970s and has since been used in a variety of scientific applications. This compound has been studied extensively due to its diverse range of biochemical and physiological effects, as well as its potential applications in medical research.
Mechanism of Action
The exact mechanism of action of 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% is not fully understood. However, it is believed that this compound affects the activity of certain enzymes and proteins in the body, which in turn can lead to a variety of biochemical and physiological effects. Additionally, 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% is believed to act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to an increased level of acetylcholine in the body. Additionally, 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2, which can lead to the inhibition of inflammation. Additionally, 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been shown to act as an antioxidant, which can lead to the prevention of oxidative damage to cells.
Advantages and Limitations for Lab Experiments
5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage of this compound is its low toxicity, which makes it safe to use in experiments involving cell cultures. Additionally, 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% is relatively stable and can be stored for long periods of time without degradation. However, this compound is also relatively expensive and can be difficult to obtain in large quantities.
Future Directions
Given the wide range of biochemical and physiological effects of 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95%, there are many potential future directions for research. One potential area of research is the use of this compound in the development of new drugs and treatments for various diseases. Additionally, further research could be conducted to better understand the mechanism of action of 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% and to identify potential new applications for this compound. Additionally, further research could be conducted to determine the optimal concentrations and dosing schedules for 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% in order to maximize its therapeutic effects. Finally, further research could be conducted to determine the long-term safety and efficacy of 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% in medical applications.
Synthesis Methods
5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% can be synthesized in the laboratory through two different methods. The first method involves the reaction of 4-chloro-3-cyanophenol with picolinic acid in the presence of a base. This reaction yields 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% as a white crystalline solid. The second method involves the reaction of 4-chloro-3-cyanophenol with picolinic acid in the presence of a base and a reducing agent. This reaction yields 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% as a yellow-orange solid.
Scientific Research Applications
5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been used in a variety of scientific research applications due to its wide range of biochemical and physiological effects. This compound has been studied for its potential use in medical research, such as in the development of new drugs and treatments for various diseases. Additionally, 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been used in the laboratory to study the effects of various compounds on cell cultures and to study the biochemistry of various organisms.
properties
IUPAC Name |
5-(4-chloro-3-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-11-3-1-8(5-10(11)6-15)9-2-4-12(13(17)18)16-7-9/h1-5,7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGANBDWDOSZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


